(-)-Neoechinulin A; Neoechinuline A
Overview
Description
(-)-Neoechinulin A, also known as Neoechinuline A, is a naturally occurring compound isolated from various fungal species. It belongs to the class of indole alkaloids and has garnered significant interest due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Neoechinulin A involves several steps, starting from simple precursors. One common synthetic route includes the construction of the indole core followed by the introduction of the side chains. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (-)-Neoechinulin A is often achieved through fermentation processes using fungal strains known to produce this compound. Optimization of the fermentation conditions, such as pH, temperature, and nutrient supply, is crucial to maximize the yield of (-)-Neoechinulin A.
Chemical Reactions Analysis
Types of Reactions
(-)-Neoechinulin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of (-)-Neoechinulin A include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products Formed
The major products formed from the reactions of (-)-Neoechinulin A depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to the formation of various functionalized derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: (-)-Neoechinulin A exhibits significant antimicrobial, antifungal, and anticancer activities, making it a promising candidate for drug development.
Medicine: Its potential therapeutic effects include anti-inflammatory, antioxidant, and neuroprotective properties, which are being explored for the treatment of various diseases.
Industry: (-)-Neoechinulin A is used in the development of novel materials and as a bioactive agent in agricultural applications.
Mechanism of Action
The mechanism of action of (-)-Neoechinulin A involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, its anticancer activity is attributed to the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling molecules.
Comparison with Similar Compounds
(-)-Neoechinulin A is unique compared to other indole alkaloids due to its specific structural features and biological activities. Similar compounds include:
Echinulin: Another indole alkaloid with similar antimicrobial properties but differing in its chemical structure.
Cycloechinulin: A related compound with distinct biological activities and structural variations.
Neoechinulin B: A close analog of (-)-Neoechinulin A with slight differences in its side chains and biological effects.
Properties
IUPAC Name |
3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-5-19(3,4)16-13(12-8-6-7-9-14(12)21-16)10-15-18(24)20-11(2)17(23)22-15/h5-11,21H,1H2,2-4H3,(H,20,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRPIYZIAHOECW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=CC2=C(NC3=CC=CC=C32)C(C)(C)C=C)C(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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